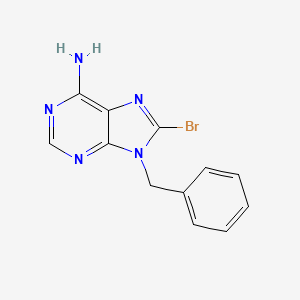

9-Benzyl-8-bromoadenine

Vue d'ensemble

Description

La 9-Benzyl-8-bromo-9H-adénine est un dérivé synthétique de l'adénine, une base nucléique purine. Ce composé se caractérise par la substitution d'un groupe benzyle en position 9 et d'un atome de brome en position 8 du cycle adénine.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 9-Benzyl-8-bromo-9H-adénine implique généralement la bromation de dérivés de l'adénine suivie d'une benzylation. Une méthode courante utilise le N-bromosuccinimide (NBS) dans le tétrachlorure de carbone (CCl4) pour introduire l'atome de brome en position 8. La réaction est effectuée sous reflux avec une quantité catalytique de peroxyde de benzoyle . La 8-bromo-adénine résultante est ensuite soumise à une benzylation en utilisant du chlorure de benzyle en présence d'une base comme l'hydrure de sodium (NaH) ou le carbonate de potassium (K2CO3) dans un solvant approprié comme le diméthylformamide (DMF) .

Méthodes de production industrielle

La production industrielle de la 9-Benzyl-8-bromo-9H-adénine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles pour assurer un rendement élevé et une pureté élevée. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'évolutivité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

La 9-Benzyl-8-bromo-9H-adénine subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de brome en position 8 peut être substitué par d'autres nucléophiles tels que les amines ou les thiols.

Oxydation et réduction : Le composé peut participer à des réactions redox, bien que celles-ci soient moins courantes.

Réactions de couplage : Le groupe benzyle peut être impliqué dans des réactions de couplage avec d'autres composés aromatiques.

Réactifs et conditions courantes

Substitution nucléophile : Réactifs comme l'azoture de sodium (NaN3) ou la thiourée dans des solvants tels que l'éthanol ou le DMF.

Oxydation : Réactifs comme le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2).

Réduction : Réactifs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).

Principaux produits formés

Produits de substitution : En fonction du nucléophile utilisé, des produits tels que la 8-amino-9-benzyl-9H-adénine ou la 8-thio-9-benzyl-9H-adénine peuvent être formés.

Produits d'oxydation : Dérivés oxydés du groupe benzyle ou du cycle adénine.

Produits de réduction : Formes réduites du groupe benzyle ou du cycle adénine.

4. Applications de la recherche scientifique

La 9-Benzyl-8-bromo-9H-adénine a plusieurs applications dans la recherche scientifique :

Chimie : Utilisée comme brique de construction dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.

Médecine : Investigée pour son potentiel en tant qu'agent thérapeutique, en particulier dans le développement de médicaments ciblant des enzymes ou des récepteurs spécifiques.

Industrie : Utilisée dans le développement de nouveaux matériaux et comme précurseur dans la synthèse d'autres composés précieux.

5. Mécanisme d'action

Le mécanisme d'action de la 9-Benzyl-8-bromo-9H-adénine implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. L'atome de brome et le groupe benzyle contribuent à son affinité de liaison et à sa spécificité. Le composé peut inhiber ou activer des voies spécifiques, en fonction du contexte de son utilisation. Par exemple, il peut agir comme un inhibiteur des enzymes de réparation de l'ADN en se liant à leurs sites actifs et en empêchant leur fonction normale .

Applications De Recherche Scientifique

9-Benzyl-8-bromo-9H-adenine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism of action of 9-Benzyl-8-bromo-9H-adenine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and benzyl group contribute to its binding affinity and specificity. The compound can inhibit or activate specific pathways, depending on the context of its use. For example, it may act as an inhibitor of DNA repair enzymes by binding to their active sites and preventing their normal function .

Comparaison Avec Des Composés Similaires

Composés similaires

8-Bromoadénine : Manque le groupe benzyle mais partage la substitution du brome en position 8.

9-Benzyladénine : Manque l'atome de brome mais possède le groupe benzyle en position 9.

6-Benzylaminopurine : Une cytokinine avec un groupe benzyle en position 6, utilisée dans la régulation de la croissance des plantes.

Unicité

La 9-Benzyl-8-bromo-9H-adénine est unique en raison de la présence combinée du groupe benzyle et de l'atome de brome, qui confèrent des propriétés chimiques et biologiques distinctes. Cette double substitution augmente son potentiel pour des interactions spécifiques avec des cibles biologiques et sa polyvalence en synthèse chimique.

Propriétés

Formule moléculaire |

C12H10BrN5 |

|---|---|

Poids moléculaire |

304.15 g/mol |

Nom IUPAC |

9-benzyl-8-bromopurin-6-amine |

InChI |

InChI=1S/C12H10BrN5/c13-12-17-9-10(14)15-7-16-11(9)18(12)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16) |

Clé InChI |

OUPAEJUFVKPEHM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CN2C3=NC=NC(=C3N=C2Br)N |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-Chlorophenyl)-7-phenyl-4-aminopyrrolo[2,3-d]pyrimidine](/img/structure/B8364870.png)

![2-Fluoro-5-[(hydroxyimino)methyl]benzonitrile](/img/structure/B8364879.png)

![5-Chloro-2-[(5-chloropyridin-3-yl)oxy]benzoic acid](/img/structure/B8364917.png)

![Methyl 7-[2-(4-nitrophenyl)ethyl]-6,7-dihydro-5H-imidazo[1,2-A]pyrrolo[3,2-C]pyridine-9-carboxylate](/img/structure/B8364934.png)